Cas no 2092867-63-3 (Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester)
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester
- Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C9H5BrF4O2/c1-16-8(15)4-2-7(11)5(3-6(4)10)9(12,13)14/h2-3H,1H3
- InChI Key: DFHCBALXALVTHK-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC(F)=C(C(F)(F)F)C=C1Br
Computed Properties
- Exact Mass: 299.94090g/mol
- Monoisotopic Mass: 299.94090g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB599315-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate; . |
2092867-63-3 | 1g |
€743.10 | 2024-07-24 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 98% | 1g |
¥6588 | 2023-04-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1694431-5g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 98% | 5g |
¥18253 | 2023-04-08 | |
| Apollo Scientific | PC99466-1g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 1g |
£395.00 | 2025-02-22 | ||
| Apollo Scientific | PC99466-5g |
Methyl 2-bromo-5-fluoro-4-(trifluoromethyl)benzoate |
2092867-63-3 | 5g |
£1185.00 | 2025-02-22 |
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester Suppliers
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester (CAS No. 2092867-63-3): A Comprehensive Overview
Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester, with the CAS number 2092867-63-3, is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features that include a bromine atom at the 2-position, a fluorine atom at the 5-position, and a trifluoromethyl group at the 4-position. These substituents contribute to its distinct chemical properties and make it a valuable intermediate in the synthesis of various biologically active molecules.
The structural configuration of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester imparts exceptional electronic and steric properties, which are exploited in multiple synthetic pathways. The presence of electron-withdrawing groups such as the trifluoromethyl and bromine atoms enhances its reactivity in various organic transformations, making it a versatile building block for medicinal chemists. Additionally, the fluoro substituent introduces metabolic stability, a crucial factor in drug design aimed at improving bioavailability and pharmacokinetic profiles.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Among these efforts, substituted benzoic acids have emerged as a prominent class of compounds due to their broad spectrum of biological activities. Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester has been extensively studied for its potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. Its molecular framework allows for selective interactions with biological targets, making it an attractive scaffold for drug development.
One of the most compelling aspects of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester is its role as a key intermediate in the synthesis of heterocyclic compounds. Heterocycles are integral to many pharmacologically active molecules due to their ability to mimic natural products and interact with biological systems effectively. The compound's structural features facilitate the introduction of nitrogen-containing heterocycles, which are known for their diverse biological activities. This capability has led to its incorporation into numerous synthetic protocols aimed at generating novel drug candidates.
The pharmaceutical industry has shown particular interest in leveraging the unique properties of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester for developing next-generation therapeutics. For instance, recent studies have highlighted its utility in creating small-molecule inhibitors targeting enzymes involved in cancer progression. The trifluoromethyl group enhances binding affinity by increasing lipophilicity and metabolic stability, while the bromine atom serves as a handle for further functionalization via cross-coupling reactions. These attributes make it an indispensable tool in medicinal chemistry.
Moreover, agrochemical researchers have also recognized the potential of this compound as a precursor in developing advanced pesticides and herbicides. The structural complexity of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester allows for the design of molecules with improved efficacy against resistant pests while maintaining environmental safety. Its mode of action often involves disrupting essential biological pathways in pests without harming beneficial organisms.
The synthesis of Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester is a testament to the advancements in synthetic organic chemistry. Modern methodologies have enabled more efficient and scalable production processes compared to traditional approaches. These improvements have not only reduced costs but also enhanced purity levels, ensuring that researchers can conduct experiments with high reliability. The synthesis typically involves multi-step reactions starting from commercially available benzoic acid derivatives and proceeding through halogenation, fluorination, and esterification steps.
In conclusion, Benzoic acid, 2-bromo-5-fluoro-4-(trifluoromethyl)-, methyl ester (CAS No. 2092867-63-3) represents a significant advancement in the realm of specialized organic compounds. Its unique structural features make it an invaluable intermediate for pharmaceutical and agrochemical applications. The ongoing research into its derivatives continues to uncover new possibilities for therapeutic interventions and sustainable agricultural practices. As scientific understanding progresses,this compound will undoubtedly play an increasingly pivotal role in shaping future innovations across multiple industries.
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